molecular formula C22H22ClN3O2 B2877706 1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-61-5

1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2877706
CAS No.: 876887-61-5
M. Wt: 395.89
InChI Key: RGGQJWKJGIGYDE-UHFFFAOYSA-N
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Description

1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused to a pyrrolidin-2-one ring. The structure includes an allyl group at the 1-position of the pyrrolidinone and a 2-(4-chlorophenoxy)ethyl substituent on the benzimidazole nitrogen.

Benzimidazole derivatives are known for their stability, tunable electronic properties, and capacity for hydrogen bonding, making them valuable in drug discovery.

Properties

IUPAC Name

4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-2-11-25-15-16(14-21(25)27)22-24-19-5-3-4-6-20(19)26(22)12-13-28-18-9-7-17(23)8-10-18/h2-10,16H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGQJWKJGIGYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been evaluated for various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to explore the biological activity of this compound based on recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H26ClN3O2C_{24}H_{26}ClN_3O_2. It features a benzimidazole core linked to a pyrrolidinone ring and an allyl group, making it a candidate for diverse biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.

Anticancer Properties

The compound's structural analogs have been evaluated for their anticancer activity. For example, pyrrolo[1,4]benzodiazepines, which share similar structural features, have demonstrated potent antitumor effects by alkylating DNA and inhibiting cancer cell proliferation . The relationship between the compound's structure and its ability to bind to DNA suggests that this compound may also exhibit similar properties.

Enzyme Inhibition

Enzyme inhibition studies reveal that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, several synthesized compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard drugs . This suggests that this compound could be explored for therapeutic applications in conditions like peptic ulcers or kidney stones.

Study on Antimicrobial Efficacy

In a controlled study, a series of compounds including derivatives of benzimidazole were tested against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus . This highlights the potential of similar structures in developing new antimicrobial agents.

Anticancer Activity Assessment

A recent investigation assessed the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The study found that certain compounds led to a significant reduction in cell viability (up to 70% at 25 µM concentration), suggesting a promising avenue for further exploration in cancer therapy .

Data Tables

Activity Type Target IC50/Effectiveness Reference
AntimicrobialSalmonella typhiMIC: 10 µg/mL
AnticancerB16 melanoma cellsCell viability reduction: 70%
Enzyme InhibitionUreaseIC50: 6.28 µM
Enzyme InhibitionAcetylcholinesteraseIC50: 21.25 µM (standard)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzimidazole-pyrrolidinone derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Weight (g/mol) Key Features Reference
1-Allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (Target) Allyl, 4-chlorophenoxyethyl ~428.89* High lipophilicity; potential for CNS penetration
5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5a–h) Aryl, naphthalenyl thiazolyl ~450–500† Enhanced π-π stacking due to naphthalene; broad-spectrum antimicrobial activity
1-(4-Methoxyphenyl)-4-[1-(2-(2-allylphenoxy)ethyl]benzimidazol-2-yl)pyrrolidin-2-one Methoxyphenyl, allylphenoxyethyl ~463.52 Improved solubility via methoxy group; fluorescent properties
1-Butyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one hydrochloride Butyl, dimethylphenoxyethyl (hydrochloride salt) 442.0 Salt form enhances aqueous solubility; potential kinase inhibition

*Calculated based on molecular formula C23H21ClN3O3.
†Reported in for derivatives 5a–h.

Key Differentiators

  • The allyl group in the target compound may reduce metabolic oxidation compared to alkyl chains in butyl or propyl derivatives .
  • The 4-chlorophenoxyethyl substituent distinguishes it from methoxy or methylphenoxy variants, balancing lipophilicity and steric bulk .

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